6-[2-(3,4-dimethoxyphenyl)ethyl]-1-(furan-2-ylmethyl)-2-sulfanyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4(1H)-one
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Overview
Description
6-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-[(FURAN-2-YL)METHYL]-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE is a complex organic compound with a unique structure that includes a dimethoxyphenyl group, a furan ring, and a diazinopyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-[(FURAN-2-YL)METHYL]-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Dimethoxyphenyl Ethyl Intermediate: This step involves the reaction of 3,4-dimethoxybenzaldehyde with ethylamine to form 3,4-dimethoxyphenylethylamine.
Introduction of the Furan Ring: The furan ring is introduced through a reaction with furfural, forming a furan-2-ylmethyl intermediate.
Cyclization and Sulfanylidene Introduction: The final step involves cyclization and introduction of the sulfanylidene group to form the diazinopyrimidinone core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution: The dimethoxyphenyl group can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid).
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted derivatives of the dimethoxyphenyl group .
Scientific Research Applications
6-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-[(FURAN-2-YL)METHYL]-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE has several scientific research applications:
Medicinal Chemistry: This compound is being investigated for its potential as an antiulcer agent due to its structural similarity to known antiulcer compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Material Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-[(FURAN-2-YL)METHYL]-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: This compound shares the dimethoxyphenyl ethyl group but lacks the furan and diazinopyrimidinone components.
3,4-Dimethoxyphenylacetonitrile: Another related compound, used as an intermediate in various synthetic routes.
Uniqueness
The uniqueness of 6-[2-(3,4-DIMETHOXYPHENYL)ETHYL]-1-[(FURAN-2-YL)METHYL]-2-SULFANYLIDENE-1H,2H,3H,4H,5H,6H,7H,8H-[1,3]DIAZINO[4,5-D]PYRIMIDIN-4-ONE lies in its combination of structural elements, which confer specific chemical reactivity and potential biological activity not found in the simpler related compounds .
Properties
Molecular Formula |
C21H24N4O4S |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
6-[2-(3,4-dimethoxyphenyl)ethyl]-1-(furan-2-ylmethyl)-2-sulfanylidene-7,8-dihydro-5H-pyrimido[4,5-d]pyrimidin-4-one |
InChI |
InChI=1S/C21H24N4O4S/c1-27-17-6-5-14(10-18(17)28-2)7-8-24-12-16-19(22-13-24)25(21(30)23-20(16)26)11-15-4-3-9-29-15/h3-6,9-10,22H,7-8,11-13H2,1-2H3,(H,23,26,30) |
InChI Key |
WQMAXPVQDRFPLT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCN2CC3=C(NC2)N(C(=S)NC3=O)CC4=CC=CO4)OC |
Origin of Product |
United States |
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